molecular formula C17H14N6OS B13373305 3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373305
M. Wt: 350.4 g/mol
InChI Key: HTLZZXQUWLVNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with tumorigenesis and treatment resistance in various hematological malignancies and solid tumors [https://pubmed.ncbi.nlm.nih.gov/19900463/]. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This inhibition leads to the disruption of critical pathways that promote cancer cell survival, notably through the modulation of apoptosis regulators like BAD, and cell cycle progression [https://www.nature.com/articles/s41598-017-14847-2]. Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of PIM kinases in oncogenesis and to explore their potential as therapeutic targets. Researchers employ this inhibitor in in vitro and in vivo studies to investigate mechanisms of drug resistance, to evaluate synergistic effects in combination with other anticancer agents, and to validate PIM kinase inhibition as a viable strategy for the development of novel oncology therapeutics.

Properties

Molecular Formula

C17H14N6OS

Molecular Weight

350.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N6OS/c1-9(2)11-8-12(19-18-11)16-22-23-15(20-21-17(23)25-16)14-7-10-5-3-4-6-13(10)24-14/h3-9H,1-2H3,(H,18,19)

InChI Key

HTLZZXQUWLVNNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with a β-diketone, followed by cyclization.

    Construction of Triazolo-Thiadiazole Core: The triazolo-thiadiazole core is synthesized by reacting a thiosemicarbazide with an appropriate nitrile, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, 3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with various biological targets suggests that it could be developed into drugs for treating infections, cancer, and other diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The triazolothiadiazole scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties Bioactivity
Target Compound : 3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl) Benzofuran (position 3), 5-isopropylpyrazole (position 6) High lipophilicity (due to isopropyl and benzofuran) Hypothesized antimicrobial/anticancer activity (based on structural analogs)
4a–g Benzofuran-pyrazole with varied aryl amines Melting points: 180–220°C; IR/NMR-confirmed structures Antimicrobial activity (vs. S. aureus, E. coli); some outperform Chloramphenicol
5a–l Indole-triazolothiadiazole with substituted aryl Melting points: 170–203°C; synthesized via POCl3-mediated cyclization Bcl-2-targeted anticancer activity
5a–e Adamantyl-triazolothiadiazole with fluorophenyl Crystallographic data; Rf values: 0.65–0.78 Antiproliferative activity against cancer cell lines
116 Methoxyquinoline-pyrazole-triazolothiadiazole Lipophilic substituents (methoxyquinoline) Cytotoxic activity via kinase inhibition
5a–c 4-Methoxyphenylpyrazole-triazolothiadiazole Molecular docking scores: −6.5 to −7.2 kcal/mol (vs. 14-α-demethylase lanosterol) Potential antifungal activity

Biological Activity

The compound 3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis and biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on diverse research findings.

Synthesis

The synthesis of the target compound involves multi-step reactions typically starting from benzofuran derivatives and pyrazole intermediates. Various methods have been reported to produce related compounds with similar structures, often utilizing reagents such as hydrazine and carbon disulfide to facilitate cyclization and functionalization processes. The synthetic pathways are characterized by their efficiency and yield, with many studies reporting high purity levels confirmed through spectral analysis techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran-pyrazole derivatives. The compound has shown significant broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains. Notably, it has demonstrated effective inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin .

Compound MIC (µg/mL) IC50 (µM) Target
This compound2.50 - 209.80E. coli DNA gyrase B

Anticancer Activity

The anticancer potential of the compound has been evaluated against several cancer cell lines. In vitro studies indicate that it exhibits cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) analysis suggests that the presence of both the benzofuran and pyrazole moieties is crucial for its anticancer activity .

Cell Line IC50 (µM) Reference Drug Reference IC50 (µM)
A431 (Human epidermoid carcinoma)<10Doxorubicin5
Jurkat (T-cell leukemia)<15Doxorubicin5

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has also been assessed for anti-inflammatory effects. Studies report significant inhibition of pro-inflammatory cytokines and stabilization of human red blood cell membranes at concentrations that correlate with its antimicrobial activity .

Case Studies

A notable case study involved the evaluation of a series of benzofuran-pyrazole derivatives for their biological activities. Among these derivatives, the target compound exhibited superior efficacy in inhibiting cancer cell proliferation compared to others in its class. The study utilized multicellular spheroids to better mimic in vivo conditions and assess drug efficacy .

Q & A

Q. What are the established synthetic routes for preparing 3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical protocol involves reacting a triazole-thiol precursor (e.g., 5-(benzofuran-2-yl)-substituted triazole) with aryl isothiocyanates in polar aprotic solvents like DMF, catalyzed by K₂CO₃. This one-pot method minimizes side products and simplifies purification . Alternative routes use phosphorus oxychloride (POCl₃) to activate carboxylic acids for cyclization, yielding fused triazolothiadiazole cores . Key Optimization Parameters :
  • Solvent choice (DMF vs. toluene)
  • Base (K₂CO₃ vs. NaH)
  • Reaction time (16–24 hours)

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodological Answer : Characterization employs:
  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., benzofuran protons at δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Identifies thiadiazole (C=S stretch ~1200 cm⁻¹) and triazole (N–H stretch ~3400 cm⁻¹) functional groups .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. What in vitro biological screening protocols are used to assess its antimicrobial activity?

  • Methodological Answer :
  • Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations ranging from 12.5–100 µg/mL .
  • Reference Standards : Chloramphenicol (MIC ~4 µg/mL) is used for activity comparison .
  • Data Interpretation : Activity is classified as "promising" if MIC ≤25 µg/mL. Contradictions in activity across strains may arise due to membrane permeability differences in Gram-negative bacteria .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s mechanism of action against fungal targets?

  • Methodological Answer :
  • Target Selection : Use enzymes like fungal 14-α-demethylase (PDB: 3LD6) due to their role in ergosterol biosynthesis .
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare docking scores (e.g., binding energy ≤−7.0 kcal/mol) with experimental MIC values. Discrepancies may indicate off-target effects or solubility limitations .

Q. What strategies resolve contradictions between synthetic yields and bioactivity data?

  • Methodological Answer :
  • Yield Optimization : Replace DMF with ethanol-DMF mixtures to improve solubility during recrystallization .
  • Bioactivity Discrepancies : Re-evaluate purity via HPLC (≥95% purity threshold). Low activity may require derivatization (e.g., adding electron-withdrawing groups to enhance membrane penetration) .

Q. How does substituent variation at the pyrazole and benzofuran positions affect SAR?

  • Methodological Answer :
  • Pyrazole Modification : Isopropyl groups enhance hydrophobicity, improving binding to lipophilic enzyme pockets. Replacements with bulkier tert-butyl groups may sterically hinder activity .
  • Benzofuran Substitution : Electron-donating groups (e.g., methoxy) increase electron density, potentially enhancing π-π stacking with target proteins .
    Table 1. SAR Trends :
Substituent PositionModificationEffect on MIC (µg/mL)
Pyrazole (C-5)Isopropyl12.5 (S. aureus)
Benzofuran (C-2)Methoxy25 (E. coli)

Q. What crystallographic techniques elucidate its solid-state conformation and intermolecular interactions?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., S1–C1 = 1.71 Å) and dihedral angles (e.g., 74.3° between triazolothiadiazole and benzene rings) .
  • Packing Analysis : Identifies C–H⋯π and S⋯N interactions stabilizing the crystal lattice, which influence solubility and bioavailability .

Q. How are reaction conditions optimized to scale up synthesis without compromising purity?

  • Methodological Answer :
  • Catalyst Screening : POCl₃ increases electrophilicity for cyclization but requires careful pH control during workup to avoid hydrolysis .
  • Solvent Selection : Toluene reduces side reactions compared to DMF in large-scale reactions .
  • Temperature Gradients : Stepwise heating (60°C → reflux) improves yield from 49% to 65% .

Data Contradiction Analysis

Q. Why do some analogs show high in silico binding scores but low in vitro activity?

  • Resolution Framework :

Solubility Testing : Use shake-flask methods to measure logP; values >3 indicate poor aqueous solubility .

Membrane Permeability Assays : Perform Caco-2 cell studies to assess intestinal absorption.

Metabolic Stability : Incubate with liver microsomes; rapid degradation (t₁/₂ <30 min) explains low efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.